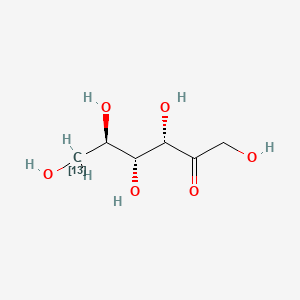
Antimalarial agent 26
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimalarial agent 26 is a compound used in the treatment and prevention of malaria, a life-threatening disease caused by Plasmodium parasites. This compound is part of a broader class of antimalarial drugs that target various stages of the malaria parasite’s life cycle, aiming to eliminate the infection and prevent its spread.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 26 typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. The synthetic routes often employ reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Antimalarial agent 26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
Antimalarial agent 26 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in research on the life cycle of malaria parasites and the development of resistance mechanisms.
Medicine: Investigated for its potential to treat other parasitic infections and its role in combination therapies for malaria.
Industry: Utilized in the development of new antimalarial formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of Antimalarial agent 26 involves targeting specific molecular pathways within the malaria parasite. This compound interferes with the parasite’s ability to metabolize heme, a byproduct of hemoglobin digestion, leading to the accumulation of toxic heme derivatives that ultimately kill the parasite. Additionally, this compound may disrupt other essential processes within the parasite, such as protein synthesis and DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Antimalarial agent 26 include:
Chloroquine: A widely used antimalarial drug that also targets heme metabolism.
Artemisinin: A potent antimalarial derived from the sweet wormwood plant, known for its rapid action against malaria parasites.
Mefloquine: Another antimalarial that targets multiple stages of the parasite’s life cycle.
Uniqueness
This compound is unique in its specific molecular structure and mechanism of action, which may offer advantages in terms of efficacy and reduced resistance development compared to other antimalarial drugs. Its ability to target multiple pathways within the parasite makes it a valuable addition to the arsenal of antimalarial agents.
Propriétés
Formule moléculaire |
C20H22N4O3 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
2-[2-[4-(1-hydroxycyclohexyl)triazol-1-yl]ethylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C20H22N4O3/c25-17-12-16(19(26)15-7-3-2-6-14(15)17)21-10-11-24-13-18(22-23-24)20(27)8-4-1-5-9-20/h2-3,6-7,12-13,21,27H,1,4-5,8-11H2 |
Clé InChI |
FFVDEQGIDNRKDS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=CN(N=N2)CCNC3=CC(=O)C4=CC=CC=C4C3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


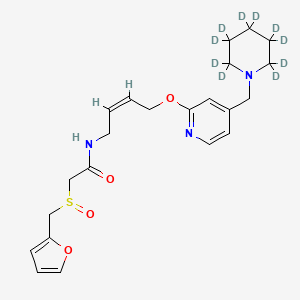
![(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid](/img/structure/B12404601.png)
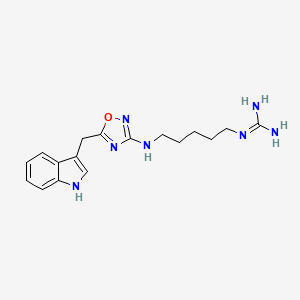
![1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B12404615.png)
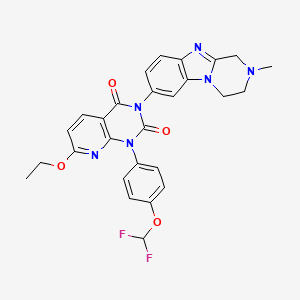
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12404625.png)
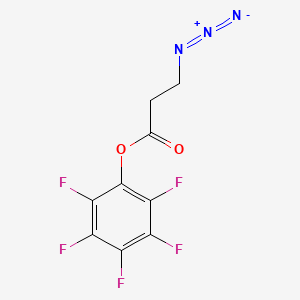
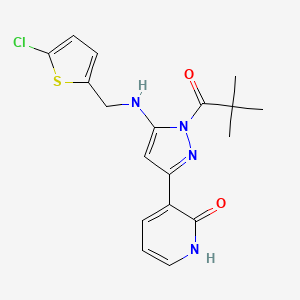
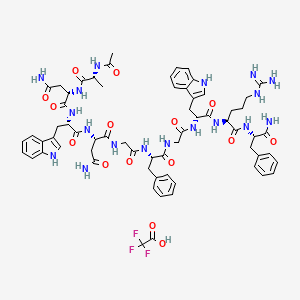


![[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B12404663.png)

